molecular formula C18H22N2O3 B2416809 Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate CAS No. 2411306-47-1

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate

Cat. No.: B2416809
CAS No.: 2411306-47-1
M. Wt: 314.385
InChI Key: GYNCSESFWHGOQI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminocrotonate with phenylacetylene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at a controlled temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted azetidines.

Scientific Research Applications

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate
  • Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate

Uniqueness

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is unique due to its specific structural features, such as the azetidine ring and the presence of both tert-butyl and phenyl groups

Properties

IUPAC Name

tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-5-9-15(21)19-18(14-10-7-6-8-11-14)12-20(13-18)16(22)23-17(2,3)4/h6-8,10-11H,12-13H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNCSESFWHGOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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